molecular formula C9H9N3O2 B071904 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid CAS No. 190381-50-1

2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No. B071904
M. Wt: 191.19 g/mol
InChI Key: DKTXOPQYFSOHFU-UHFFFAOYSA-N
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Description

2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Scientific Research Applications

  • Synthesis of Heterocyclic Aminoimidazoazarenes :

    • Research has explored the synthesis mechanisms of compounds like 2-amino-3,4-dimethylimidazo(4,5-f)-quinoline and 2-amino-3,4,8-trimethylimidazo(4,5-f)quinoxaline, which are new classes of mutagenic heterocyclic amines. These compounds are synthesized through reactions involving aldoses, amino acids, and creatinine, with imidazo[1,2-a]pyrazine derivatives playing a crucial role (Milić, Djilas, & Čanadanović-Brunet, 1993).
  • Anticancer Research :

    • Some 6,8-diarylimidazo[1,2-a]pyrazine derivatives were synthesized to investigate their potential anticancer activities. The study provided a new synthesis method and reported noticeable activity values for the compounds obtained (Demirayak & Kayağil, 2005).
  • Antimicrobial Activity :

    • Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds showed promising results against various pathogens, suggesting potential applications in developing antimicrobial agents (Jyothi & Madhavi, 2019).
  • Anti-inflammatory and Analgesic Properties :

    • Research has been conducted on synthesizing 2-phenyl- and 2-(p-chlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylic esters and acids to evaluate their anti-inflammatory and analgesic activities. Some of these compounds showed significant activity, suggesting their potential in therapeutic applications (Abignente et al., 1993).
  • Interaction Studies with Metal Ions :

    • Studies have been conducted on the interaction of metal ions with imidazo[1,2-a]pyrazine derivatives. Such research provides insights into the complex formation and could have implications in various fields, including materials science and catalysis (Erre et al., 1992).
  • Computational Studies and Molecular Modeling :

    • Density Functional Theory (DFT) has been employed to study the noncovalent interactions between imidazo[1,2-a]pyrazines and silver clusters. Such studies are crucial for understanding the adsorptive and catalytic properties of these compounds on metallic surfaces (Contreras‐Torres, 2019).

properties

IUPAC Name

2,6-dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-4-12-7(3-10-5)11-6(2)8(12)9(13)14/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTXOPQYFSOHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C(=O)O)C)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443980
Record name 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid

CAS RN

190381-50-1
Record name 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MG Rimoli, L Avallone, P de Caprariis… - European journal of …, 1997 - Elsevier
A series of methyl-substituted imidazo[1,2-a]pyrazines 8 bearing a carboxylic acid group on the imidazole ring were synthesized. The structures of new compounds were confirmed by 1 …
Number of citations: 32 www.sciencedirect.com

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